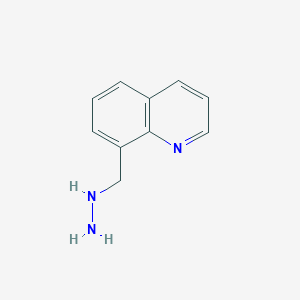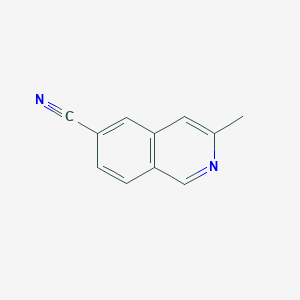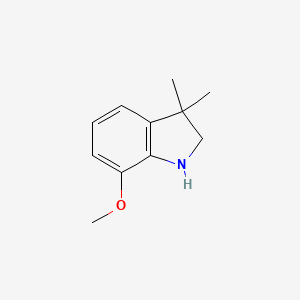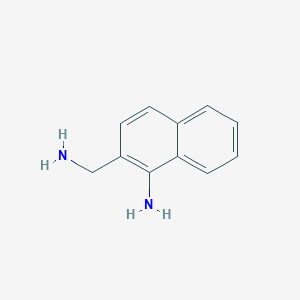
8-Hydroxyquinoline-5(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyquinoline-5(1H)-thione: is an organic compound derived from the heterocycle quinoline. It is a derivative of 8-hydroxyquinoline, where the hydroxyl group is replaced by a thiol group. This compound is known for its chelating properties and has been studied for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquinoline-5(1H)-thione typically involves the substitution of the hydroxyl group in 8-hydroxyquinoline with a thiol group. One common method is the reaction of 8-hydroxyquinoline with phosphorus pentasulfide (P2S5) in an inert solvent like toluene. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 8-Hydroxyquinoline-5(1H)-thione can undergo oxidation reactions to form disulfides.
Reduction: It can be reduced back to 8-hydroxyquinoline under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: 8-Hydroxyquinoline.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 8-Hydroxyquinoline-5(1H)-thione is used as a chelating agent in coordination chemistry. It forms stable complexes with metal ions, which are useful in various analytical and synthetic applications.
Biology: In biological research, this compound is used to study metal ion interactions in biological systems. It has been used to investigate the role of metal ions in enzyme activity and protein structure.
Medicine: this compound has potential therapeutic applications due to its metal-chelating properties. It has been studied for its antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the formulation of metal ion sensors and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Hydroxyquinoline-5(1H)-thione primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metalloenzymes or disrupt metal-dependent processes in cells. This chelation can lead to the formation of stable complexes that are less reactive, thereby reducing the availability of free metal ions.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: The parent compound with a hydroxyl group instead of a thiol group.
8-Mercaptoquinoline: Another thiol derivative of quinoline.
5-Nitro-8-hydroxyquinoline: A nitro derivative with enhanced antimicrobial properties.
Comparison:
8-Hydroxyquinoline-5(1H)-thione: has unique chelating properties due to the presence of the thiol group, which provides stronger binding to metal ions compared to the hydroxyl group in 8-hydroxyquinoline.
8-Mercaptoquinoline: is similar in structure but may have different reactivity and stability.
5-Nitro-8-hydroxyquinoline: has additional antimicrobial activity due to the presence of the nitro group, which can enhance its effectiveness against certain pathogens.
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
64641-93-6 |
|---|---|
Fórmula molecular |
C9H7NOS |
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
5-sulfanylquinolin-8-ol |
InChI |
InChI=1S/C9H7NOS/c11-7-3-4-8(12)6-2-1-5-10-9(6)7/h1-5,11-12H |
Clave InChI |
WPKKIHXXVFKHMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B11913555.png)







